molecular formula C22H18N2O4 B2465728 3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005052-41-4

3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2465728
CAS No.: 1005052-41-4
M. Wt: 374.396
InChI Key: UUGGYUOCROHAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C22H18N2O4 and its molecular weight is 374.396. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis .

Mode of Action

Based on the structure and activity of similar compounds, it is plausible that it binds to its target protein and inhibits its function . This inhibition could disrupt the normal cell cycle progression, leading to cell death .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects of this disruption could include decreased cell proliferation and increased cell death .

Pharmacokinetics

Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid . This suggests that the compound could have good oral bioavailability .

Result of Action

The result of the compound’s action is likely to be a decrease in cell proliferation and an increase in cell death, due to its potential inhibitory effects on CDK2 . This could make the compound a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

The action of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s stability and activity . Additionally, the presence of other molecules could potentially affect the compound’s binding to its target

Properties

IUPAC Name

3-(furan-2-yl)-5-(3-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-14-7-5-10-16(13-14)23-21(25)18-19(17-11-6-12-27-17)24(28-20(18)22(23)26)15-8-3-2-4-9-15/h2-13,18-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGGYUOCROHAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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